N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15764708
InChI: InChI=1S/C11H17N5/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2/h6-8,12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15764708

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C11H17N5/c1-4-16-8-11(6-13-16)12-5-10-7-15(3)14-9(10)2/h6-8,12H,4-5H2,1-3H3
Standard InChI Key GUEJOWDSLXDQDJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=CN(N=C2C)C

Introduction

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole class of heterocycles. It features a unique structure with two distinct pyrazole moieties connected by a methyl bridge to an ethyl group. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves multi-step synthetic pathways. Common methods include reactions that require careful control of temperature and reaction time to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactivity

The chemical reactivity of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine can be attributed to the presence of nitrogen atoms in the pyrazole rings, which can act as both nucleophiles and electrophiles depending on the reaction conditions. The electron-donating nature of the methyl groups on the pyrazole rings enhances nucleophilicity, allowing the compound to participate in various chemical reactions typical of amines and heterocyclic compounds.

Biological Activities and Applications

Pyrazole derivatives, including N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine, are known for their diverse pharmacological properties. These compounds are of interest in drug discovery and development due to their potential anti-inflammatory, analgesic, and antimicrobial activities. The dual pyrazole structure of this compound may enhance its biological activity compared to simpler derivatives, making it significant in research and development for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine. These include:

Compound NameMolecular FormulaNotable Properties
3,5-DimethylpyrazoleC5H8N2Role as a ligand in coordination chemistry
4-AminoantipyrineC9H12N3OExhibits analgesic and anti-inflammatory properties
1-MethylpyrazoleC4H6N2Used as a building block in organic synthesis

These compounds highlight the diverse applications and properties within the pyrazole class, emphasizing the potential of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine in medicinal chemistry.

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